3-(4-Ethoxyphenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-Ethoxyphenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the broader class of triazolo-thiadiazoles, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-ethoxybenzaldehyde with propylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazolo-thiadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or propyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
3-(4-Ethoxyphenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique substitution pattern, which enhances its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C14H18N4OS |
---|---|
Molecular Weight |
290.39 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H18N4OS/c1-3-5-12-17-18-13(15-16-14(18)20-12)10-6-8-11(9-7-10)19-4-2/h6-9,12,17H,3-5H2,1-2H3 |
InChI Key |
FTNJDALZTKQNGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1NN2C(=NN=C2S1)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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